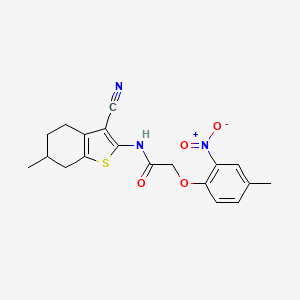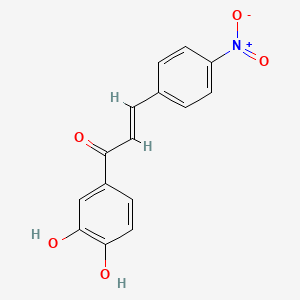![molecular formula C15H20FNO3 B5374276 2-(4-fluorophenoxy)-N-[1-(oxolan-2-yl)ethyl]propanamide](/img/structure/B5374276.png)
2-(4-fluorophenoxy)-N-[1-(oxolan-2-yl)ethyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-fluorophenoxy)-N-[1-(oxolan-2-yl)ethyl]propanamide is an organic compound that features a fluorophenoxy group and an oxolan-2-yl group attached to a propanamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-[1-(oxolan-2-yl)ethyl]propanamide typically involves the reaction of 4-fluorophenol with an appropriate alkylating agent to introduce the fluorophenoxy group. This is followed by the introduction of the oxolan-2-yl group through a nucleophilic substitution reaction. The final step involves the formation of the propanamide backbone through an amide coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient reaction conditions and the use of continuous flow reactors to scale up the production process.
化学反応の分析
Types of Reactions
2-(4-fluorophenoxy)-N-[1-(oxolan-2-yl)ethyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The fluorophenoxy and oxolan-2-yl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway is followed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce new functional groups such as alkyl, aryl, or halogen groups.
科学的研究の応用
2-(4-fluorophenoxy)-N-[1-(oxolan-2-yl)ethyl]propanamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.
Biology: It may be used in studies of enzyme inhibition or as a ligand in receptor binding assays.
Industry: The compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrial products.
作用機序
The mechanism of action of 2-(4-fluorophenoxy)-N-[1-(oxolan-2-yl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group may enhance binding affinity through hydrophobic interactions, while the oxolan-2-yl group may contribute to the overall stability of the compound. The exact pathways involved depend on the specific application and target of interest.
類似化合物との比較
Similar Compounds
- 2-(4-fluorophenoxy)-1-(2-hydroxy-4-methoxyphenyl)ethanone
- {2-[2-(4-fluorophenoxy)ethoxy]ethyl}[(oxolan-2-yl)methyl]amine
Uniqueness
2-(4-fluorophenoxy)-N-[1-(oxolan-2-yl)ethyl]propanamide is unique due to the combination of its fluorophenoxy and oxolan-2-yl groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications, as it may exhibit different reactivity and binding characteristics compared to similar compounds.
特性
IUPAC Name |
2-(4-fluorophenoxy)-N-[1-(oxolan-2-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO3/c1-10(14-4-3-9-19-14)17-15(18)11(2)20-13-7-5-12(16)6-8-13/h5-8,10-11,14H,3-4,9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWFQAVNXUDKIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)NC(=O)C(C)OC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-{[(3-hydroxypropyl)amino]carbonyl}-2-(4-isopropoxyphenyl)vinyl]-4-isobutoxybenzamide](/img/structure/B5374207.png)
![4-(5-isopropyl-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinesulfonamide](/img/structure/B5374210.png)
![1-[(2,5-dimethyl-1,3-oxazol-4-yl)carbonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5374216.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(5,6-dimethyl-4-pyrimidinyl)-N-methyl-3-piperidinamine](/img/structure/B5374217.png)
![8-cyclopentyl-3-(3-hydroxypropyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B5374228.png)
![2-{4-[2-amino-3-cyano-6-(3,5-dimethyl-1H-pyrazol-4-yl)pyridin-4-yl]phenoxy}acetamide](/img/structure/B5374231.png)


![1-[(dimethylamino)sulfonyl]-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-piperidinecarboxamide](/img/structure/B5374244.png)
![9-[3-(1H-1,2,3-benzotriazol-1-yl)propanoyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5374249.png)
![1-[3-(dimethylamino)propyl]-5-(furan-2-yl)-3-hydroxy-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5374253.png)

![1-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl]-4-(4-methoxybenzoyl)piperazine](/img/structure/B5374280.png)
![2,2-dimethyl-N-{2-[methyl(methylsulfonyl)amino]ethyl}-1-(2-thienyl)cyclopropanecarboxamide](/img/structure/B5374282.png)
